Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a thiophen-2-yl substituent and a piperazine-1-carboxylate moiety. Key structural elements include:
- 2-methylthiazolo-triazole: A bicyclic system contributing to aromaticity and metabolic stability.
- Thiophen-2-yl group: Introduces π-electron-rich properties, influencing electronic interactions.
- Piperazine-1-carboxylate: A flexible nitrogen-containing ring system, often improving solubility and bioavailability.
Properties
IUPAC Name |
ethyl 4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-thiophen-2-ylmethyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S2/c1-3-25-17(24)21-8-6-20(7-9-21)13(12-5-4-10-26-12)14-15(23)22-16(27-14)18-11(2)19-22/h4-5,10,13,23H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIRPAJTRPZFDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=CS2)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates, which are then coupled with thiophene and piperazine derivatives under specific reaction conditions. Common reagents used in these reactions include ethyl chloroformate, piperazine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on core scaffolds, substituents, and functional groups:
Key Observations :
Core Structural Variations: The target compound’s thiazolo-triazole core is distinct from thiadiazole (Compound 9b) and tetrazole (Compound 6a-p) scaffolds. The piperazine carboxylate in the target compound and ’s analog improves solubility, unlike the lipophilic chlorophenyl groups in Compound 6a-p .
Functional Group Impact: The 6-hydroxy group in the target compound may increase polarity and metabolic stability compared to non-hydroxylated analogs (e.g., ’s triazolone) . Thiophen-2-yl vs. benzothiazole (): Thiophene’s smaller size and lower electron density may alter binding interactions in biological targets .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step sequences (e.g., triazole ring formation followed by piperazine coupling), similar to methods in and .
- ’s use of PEG-400 and Bleaching Earth Clay highlights solvent/catalyst strategies for optimizing yields in heterocyclic systems .
Pharmacological Potential: While direct bioactivity data for the target compound are absent, thiazolo-triazoles and piperazine derivatives are associated with antimicrobial and anti-inflammatory activities in related studies .
Biological Activity
Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core linked to a thiazole-triazole moiety and a thiophene group. This unique structure is believed to contribute to its diverse pharmacological properties. The molecular formula is with a molecular weight of approximately 396.45 g/mol.
Biological Activity Overview
Recent studies have indicated that compounds with similar structural frameworks exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with thiazole and triazole rings are known for their antimicrobial properties. This compound may possess similar effects, although specific data on its antimicrobial efficacy is limited.
- Anticancer Potential : Research on structurally related compounds has shown promise in cancer treatment. For instance, derivatives of thiazole and triazole have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds containing piperazine and triazole moieties often act as enzyme inhibitors. For example, they may inhibit monoamine oxidase (MAO) or acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases.
- Interaction with Cellular Targets : The hydroxyl group in the structure may enhance hydrogen bonding interactions with biological macromolecules, increasing the compound's binding affinity to target proteins.
- Reactive Oxygen Species (ROS) Modulation : Some derivatives have been shown to modulate oxidative stress within cells, which is a critical factor in cancer progression and other diseases.
Case Studies
Several studies have explored the biological activity of similar compounds:
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.45 g/mol |
| Potential Activities | Antimicrobial, Anticancer |
| Mechanisms of Action | Enzyme inhibition, ROS modulation |
Q & A
Q. What are the key synthetic methodologies for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazolo-triazole core, followed by alkylation or coupling reactions to introduce substituents (e.g., thiophen-2-yl, piperazine). Critical steps include:
- Thiazolo-triazole formation : Cyclization of thiosemicarbazides or hydrazine derivatives under reflux conditions in ethanol or DMF .
- Coupling reactions : Use of catalysts like triethylamine and solvents such as chloroform or DMF to attach the piperazine-thiophenyl moiety .
- Optimization : Reaction temperature (60–80°C), solvent polarity, and purification via column chromatography or recrystallization significantly impact yield (reported 45–70%) and purity (>95%) .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm regiochemistry of the thiazolo-triazole ring and substitution patterns on the piperazine and thiophenyl groups .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 491.56 g/mol for a derivative) and fragmentation patterns .
- X-ray crystallography : Resolves bond lengths/angles in the thiazolo-triazole core and piperazine conformation .
Q. What functional groups contribute to its reactivity and solubility?
- Reactivity : The hydroxyl group (6-position of thiazolo-triazole) participates in hydrogen bonding, while the piperazine nitrogen enables protonation under acidic conditions, enhancing solubility in polar solvents .
- Solubility : Moderate solubility in DMSO and methanol (1–5 mg/mL), but poor in aqueous buffers; solubility can be improved via salt formation (e.g., HCl salts) .
Advanced Research Questions
Q. What mechanistic insights explain its potential bioactivity in modulating inflammatory pathways?
Derivatives of this compound inhibit the NLRP3 inflammasome by disrupting ASC speck formation and caspase-1 activation. Key evidence:
- In vitro assays : Reduced IL-1β secretion in LPS-primed macrophages (IC ~10 µM) .
- Structure-activity relationship (SAR) : The thiophenyl group enhances target binding via π-π interactions, while the hydroxy group stabilizes hydrogen bonds with NLRP3 residues .
Q. How can computational methods guide the optimization of its pharmacokinetic properties?
- Docking studies : Molecular docking with NLRP3 (PDB: 6NPY) identifies critical interactions between the thiazolo-triazole core and Tyr659/Arg578 .
- ADMET predictions : LogP values (~3.2) suggest moderate lipophilicity; metabolic stability is improved by substituting the piperazine with methyl groups to reduce CYP450 oxidation .
Q. How should researchers address contradictions in reported bioactivity data across structural analogs?
Discrepancies arise from:
- Substituent effects : Para-substituted phenyl groups (e.g., 4-methoxy vs. 4-bromo) alter target selectivity (e.g., FAAH inhibition vs. antimicrobial activity) .
- Assay variability : Standardize protocols (e.g., cell lines, LPS concentrations) to ensure comparability. For example, anti-inflammatory activity in RAW264.7 macrophages may not replicate in primary human cells .
Q. What strategies enhance stability during in vitro and in vivo studies?
- Light sensitivity : Store solutions in amber vials at –20°C to prevent photodegradation of the thiazolo-triazole ring .
- pH-dependent hydrolysis : Buffers (pH 7.4) stabilize the ester group in the piperazine carboxylate; avoid strong acids/bases during formulation .
Methodological Recommendations
- Synthetic Protocol : Prioritize microwave-assisted synthesis for faster cyclization (30 minutes vs. 12 hours under reflux) .
- Bioactivity Screening : Use SPR (surface plasmon resonance) to quantify binding affinity to NLRP3 before proceeding to cell-based assays .
- Data Validation : Cross-reference NMR assignments with DFT-calculated chemical shifts (e.g., B3LYP/6-31G*) to confirm regioisomeric purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
